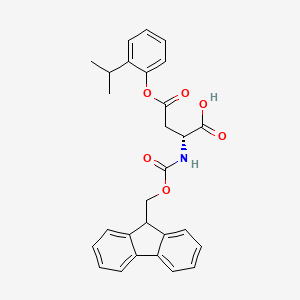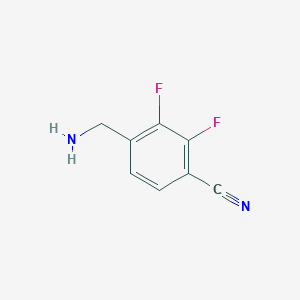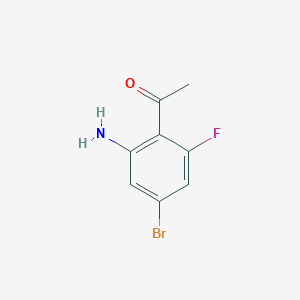![molecular formula C7H13N B13007659 Bicyclo[3.1.1]heptan-3-amine](/img/structure/B13007659.png)
Bicyclo[3.1.1]heptan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.1]heptan-3-amine is a compound with a unique bicyclic structure, characterized by a seven-membered ring fused with a three-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes, which can improve metabolic stability and lipophilicity in drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-3-amine can be synthesized through various methods. One notable approach involves the ring-opening reactions of [3.1.1]propellane, which can be achieved through anionic methods . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, the compound can be prepared by double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production of this compound often involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous as it avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.1]heptan-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.1]heptan-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bicyclo[3.1.1]heptan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes in biologically active molecules . This mimicry can lead to improved metabolic stability and lipophilicity, enhancing the overall efficacy of the drug candidates .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: A larger bicyclic compound with a different ring size.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog of this compound.
The uniqueness of this compound lies in its specific ring structure and its ability to act as a bioisostere for meta-substituted arenes, which is not commonly observed in other similar compounds .
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
bicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4,8H2 |
InChI-Schlüssel |
HFUFZENWUXYUSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


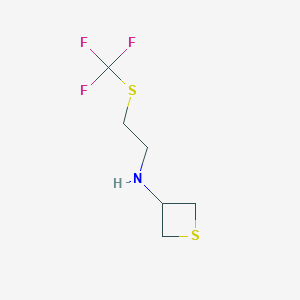
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
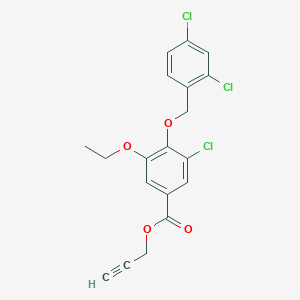
![4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
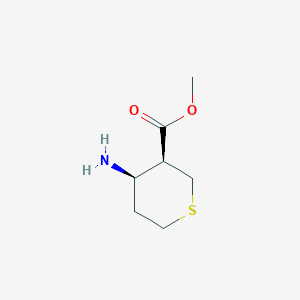
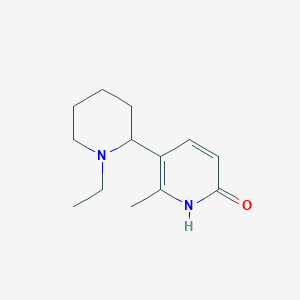
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)

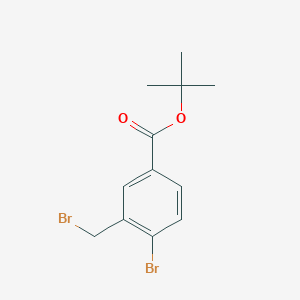
![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
